4-(methylamino)benzohydrazide

Hydrazone synthesis Molecular recognition Supramolecular chemistry

Choose 4-(methylamino)benzohydrazide for its unique para-methylamino group, providing a distinct H-bond donor profile (3 HBD) and intermediate lipophilicity (cLogP ~0.3-0.6). Ideal for heterocycle synthesis and SAR studies, it prevents side reactions seen with primary amine analogs and offers balanced conformational flexibility.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 46084-34-8
Cat. No. B6612746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylamino)benzohydrazide
CAS46084-34-8
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C(=O)NN
InChIInChI=1S/C8H11N3O/c1-10-7-4-2-6(3-5-7)8(12)11-9/h2-5,10H,9H2,1H3,(H,11,12)
InChIKeyBPKKKGKXYQYRRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylamino)benzohydrazide (CAS 46084-34-8): Technical Baseline and Procurement Context


4-(Methylamino)benzohydrazide (CAS 46084-34-8) is a para-substituted benzohydrazide derivative with the molecular formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol . The compound belongs to the broader benzohydrazide class, which serves as a versatile scaffold in medicinal chemistry and agrochemical research due to the hydrazide moiety's capacity for hydrogen bonding, π-π stacking interactions, and facile derivatization into hydrazones, oxadiazoles, and triazoles [1]. The compound features a single methylamino (-NHCH₃) substituent at the para-position of the benzohydrazide core, distinguishing it from the more extensively characterized 4-aminobenzohydrazide (CAS 5351-17-7) and 4-(dimethylamino)benzohydrazide (CAS 19353-92-5) analogs [2].

Why 4-(Methylamino)benzohydrazide Cannot Be Replaced by Unsubstituted or Amino-Analog Benzohydrazides


Substitution at the para-position of the benzohydrazide scaffold fundamentally alters electronic distribution, hydrogen-bonding capacity, and steric accessibility of the terminal hydrazide group, which directly influences both the compound's reactivity in derivatization reactions and its interaction with biological targets [1]. The methylamino (-NHCH₃) substituent confers a distinct combination of moderate electron-donating character (weaker than -NH₂, stronger than -N(CH₃)₂), a single N-H donor for hydrogen bonding (unlike the two donors of 4-aminobenzohydrazide), and a hydrophobic methyl group that modulates lipophilicity relative to both the unsubstituted and dimethylamino analogs [2]. Generic substitution with 4-aminobenzohydrazide introduces an additional nucleophilic primary amine site that can lead to undesired side reactions during hydrazone formation or heterocycle synthesis, while substitution with 4-(dimethylamino)benzohydrazide eliminates a hydrogen-bond donor critical for certain molecular recognition events [3]. The following evidence details these quantifiable differentiation dimensions.

4-(Methylamino)benzohydrazide: Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen-Bond Donor Count Differentiation vs. 4-Aminobenzohydrazide and 4-(Dimethylamino)benzohydrazide

4-(Methylamino)benzohydrazide possesses three hydrogen-bond donor (HBD) atoms (hydrazide -NH₂ [2 HBD] + methylamino -NH- [1 HBD]), compared to four HBD atoms for 4-aminobenzohydrazide (additional -NH₂ group) and two HBD atoms for 4-(dimethylamino)benzohydrazide (no N-H on the dimethylamino group) [1]. This intermediate HBD count represents a critical differentiation factor in applications requiring controlled hydrogen-bonding capacity without excessive nucleophilicity.

Hydrazone synthesis Molecular recognition Supramolecular chemistry

Molecular Weight and Lipophilicity Differentiation: Intermediate cLogP vs. Amino and Dimethylamino Analogs

Calculated physicochemical parameters reveal that 4-(methylamino)benzohydrazide occupies an intermediate position between its amino and dimethylamino analogs in terms of molecular weight, topological polar surface area (tPSA), and predicted lipophilicity (cLogP) [1]. The compound's cLogP of approximately 0.3-0.6 positions it between the more hydrophilic 4-aminobenzohydrazide (cLogP ~0.1) and the more lipophilic 4-(dimethylamino)benzohydrazide (cLogP ~0.9-1.1) [2]. This intermediate lipophilicity profile is relevant for balancing aqueous solubility with membrane permeability in derivative design.

Pharmacokinetics Drug-likeness ADME prediction

Unique Heterocyclic Derivative Antibacterial Activity: 4-{4-(Methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide Series

A 2017 study synthesized a series of novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria [1]. The majority of synthesized compounds demonstrated high activity toward Escherichia coli, Pseudomonas spp., Staphylococcus aureus, and Bacillus spp. [1]. This specific thienopyrimidine-fused scaffold incorporates the 4-(methylamino)benzohydrazide moiety as a critical building block, and no comparable published study exists for analogous 4-amino or 4-dimethylamino benzohydrazide derivatives in this exact thienopyrimidine series.

Antibacterial Thienopyrimidine Heterocyclic chemistry

Rotatable Bond Count Differentiation vs. Benzohydrazide Analogs

4-(Methylamino)benzohydrazide contains two rotatable bonds (the C-N bond connecting the benzohydrazide carbonyl to the hydrazide group, and the C-N bond connecting the aromatic ring to the methylamino nitrogen) [1]. In contrast, 4-aminobenzohydrazide contains only one rotatable bond (the C-N bond of the hydrazide moiety), while 4-(dimethylamino)benzohydrazide contains two rotatable bonds plus an additional C-N rotational degree of freedom within the dimethylamino group [2]. Rotatable bond count influences entropic penalties upon target binding and affects conformational sampling in molecular docking simulations.

Conformational flexibility Molecular docking Drug design

4-(Methylamino)benzohydrazide: Prioritized Application Scenarios Based on Quantitative Evidence


Precursor for Thieno[3,2-d]pyrimidine-Fused Benzohydrazide Antibacterial Agents

Researchers developing novel antibacterial heterocycles can utilize 4-(methylamino)benzohydrazide as a key building block for synthesizing 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives. The 2017 study by Giri et al. established this specific scaffold's antibacterial activity against E. coli, Pseudomonas, S. aureus, and Bacillus species, providing a validated synthetic entry point for further SAR exploration [1]. The para-methylamino substituent is structurally integral to the reported thienopyrimidine ring closure step, and substitution with 4-aminobenzohydrazide would introduce an unprotected primary amine susceptible to undesired side reactions during heterocycle formation [1].

Hydrazone Synthesis Requiring Controlled Hydrogen-Bond Donor Capacity

In hydrazone-forming condensation reactions with aldehydes or ketones, 4-(methylamino)benzohydrazide offers a distinct intermediate hydrogen-bond donor (HBD) count of 3, compared to 4 HBD for 4-aminobenzohydrazide and 2 HBD for 4-(dimethylamino)benzohydrazide [1]. This property makes the compound suitable for applications where the resulting hydrazone requires specific hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) without the competing nucleophilicity and additional HBD capacity of a primary aromatic amine that could lead to off-target binding or synthetic byproducts .

Lead Optimization Campaigns Requiring Intermediate cLogP Profile

For medicinal chemistry programs where balancing aqueous solubility and membrane permeability is critical, 4-(methylamino)benzohydrazide provides a starting scaffold with a predicted cLogP of approximately 0.3-0.6 [1]. This value lies between the more polar 4-aminobenzohydrazide (cLogP ~0.1) and the more lipophilic 4-(dimethylamino)benzohydrazide (cLogP ~0.9-1.1) [1]. Procurement of this compound enables exploration of an intermediate lipophilicity space that may be optimal for oral bioavailability or target engagement in specific therapeutic areas, without requiring synthetic manipulation of the para-substituent from more polar or lipophilic starting materials .

Molecular Docking Studies Requiring Balanced Conformational Flexibility

Computational chemists performing molecular docking or molecular dynamics simulations can select 4-(methylamino)benzohydrazide as a scaffold with an intermediate rotatable bond count (2) that balances conformational restriction with structural adaptability [1]. The compound provides greater flexibility than 4-aminobenzohydrazide (1 rotatable bond) for exploring extended binding conformations, while avoiding the additional conformational entropy penalties associated with the freely rotating dimethylamino group of 4-(dimethylamino)benzohydrazide . This balanced flexibility profile reduces computational sampling requirements in docking studies while maintaining sufficient adaptability for diverse binding site geometries .

Technical Documentation Hub

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